Phenolic pKa Depression by Ortho-Fluorine Substitution
The 2-fluoro substituent on the tyrosine aromatic ring depresses the phenolic hydroxyl pKa from 10.5 (L-tyrosine) to 9.2 (2-fluorotyrosine), a shift of ΔpKa = −1.3 units. By comparison, the 3-fluoro positional isomer exhibits a pKa of 8.7, representing a further depression of 0.5 units relative to the 2-fluoro isomer [1]. These values were determined in the same experimental system (tyrosine phenol-lyase from Erwinia herbicola, pH range 6.0–9.5), enabling direct intra-study comparison. The intermediate pKa of 2-fluorotyrosine positions this substitution pattern to retain a higher fraction of the zwitterionic (enzymatically active) form at physiological pH compared to the 3-fluoro isomer, while still providing sufficient electronic perturbation for ¹⁹F NMR reporter applications [2]. Note: the target compound bears a methylated 4-O position, eliminating the free phenol; however, the ortho-fluorine electronic effect on ring electronics and downstream coupling reactivity is conserved and is structurally transferable to the protected building block.
| Evidence Dimension | Phenolic hydroxyl pKa (measure of aromatic ring electron density and ionization state at physiological pH) |
|---|---|
| Target Compound Data | pKa = 9.2 (2-fluorotyrosine; class-representative value for the 2-fluoro substitution pattern) |
| Comparator Or Baseline | pKa = 10.5 (L-tyrosine, non-fluorinated baseline); pKa = 8.7 (3-fluorotyrosine, positional isomer) |
| Quantified Difference | ΔpKa = −1.3 vs. L-tyrosine; ΔpKa = +0.5 vs. 3-fluorotyrosine (2-fluoro is less acidic than 3-fluoro by 0.5 units) |
| Conditions | Aqueous buffer; tyrosine phenol-lyase (TPL) from Erwinia herbicola; pH range 6.0–9.5; measured by kinetic pH-dependence analysis (Faleev et al., 2003) |
Why This Matters
A 0.5-unit pKa difference between 2-fluoro and 3-fluoro substitution patterns alters the protonation state distribution at physiological pH, directly impacting the ionization behaviour, hydrogen-bonding capacity, and recognition by biological targets of peptides incorporating this building block, making the 2-fluoro isomer the preferred choice when minimal perturbation to native tyrosine ionization is desired while retaining ¹⁹F spectroscopic utility.
- [1] Faleev, N.G.; Zakomirdina, L.N.; Vorob'ev, M.M.; Tsvetkov, M.V.; Gogoleva, O.I.; Demidkina, T.V. The role of acidic dissociation of substrate's phenol group in the mechanism of tyrosine phenol-lyase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics 2003, 1647 (1-2), 260-265. DOI: 10.1016/S1570-9639(03)00063-3. View Source
- [2] Ycas, P.D.; Wagner, N.; Olsen, N.M.; Fu, R.; Pomerantz, W.C.K. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed ¹⁹F NMR. Journal of Biomolecular NMR 2019, 73 (1), 61-69. DOI: 10.1007/s10858-019-00290-0. View Source
